molecular formula C11H17ClFN5 B12216926 2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12216926
M. Wt: 273.74 g/mol
InChI Key: KTQYIAVTPUTUCG-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative with a fluoroethyl substituent at position 2 and a methyl group at position 4 of the pyrazole ring. The amine group at position 3 is further substituted with a (2-methylpyrazol-3-yl)methyl moiety.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-9-7-15-17(6-4-12)11(9)13-8-10-3-5-14-16(10)2;/h3,5,7,13H,4,6,8H2,1-2H3;1H

InChI Key

KTQYIAVTPUTUCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=NN2C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-fluoroethylamine with 4-methyl-2-pyrazolecarboxaldehyde under specific conditions to form the intermediate product. This intermediate is then further reacted with 2-methylpyrazole-3-carboxylic acid in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features and Modifications

Pyrazole derivatives often exhibit varied biological activities depending on substituent patterns. Below is a comparison with analogs from the evidence:

Functional Group Impact on Properties

  • Fluoroethyl Group (Target Compound) : Enhances lipophilicity and metabolic stability compared to hydroxyl or methylthio groups in analogs .
  • Methylpyrazole vs.
  • Hydrochloride Salt (Target) : Improves aqueous solubility compared to free-base analogs like those in .

Patent Landscape

The European patent highlights the therapeutic relevance of pyrazole derivatives with sulfonyl and hydroxyethyl groups for anti-inflammatory applications. While the target compound lacks direct patent coverage, its fluoroethyl group may offer patentability advantages over non-fluorinated analogs.

Biological Activity

2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a fluoroethyl group, a methyl group, and a pyrazolylmethyl moiety, which may enhance its interaction with biological targets.

The compound's chemical structure contributes to its biological activity. Below is a summary of its key properties:

PropertyValue
Molecular Formula C11H17ClFN5
Molecular Weight 273.74 g/mol
IUPAC Name This compound
InChI Key IKTPENZNVPFTDL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its mechanism of action, which involves interactions with specific enzymes and receptors. The fluoroethyl group enhances binding affinity, while the pyrazolylmethyl group may modulate the compound's activity through various biochemical pathways, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines.
  • Anti-inflammatory Effects: The compound may have properties that reduce inflammation, potentially through COX inhibition.
  • Antimicrobial Properties: Some pyrazole derivatives have shown activity against bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole compounds, providing insight into the potential effects of this compound:

  • Study on Anticancer Efficacy:
    • A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. Results indicated that compounds with similar structures exhibited significant growth inhibition in breast and lung cancer cells, suggesting potential for further development as anticancer agents .
  • Anti-inflammatory Mechanisms:
    • Research demonstrated that certain pyrazole derivatives could inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism supports the potential use of this compound in treating inflammatory diseases .
  • Antimicrobial Activity:
    • A review highlighted the antimicrobial properties of pyrazole compounds against various pathogens, including E. coli and S. aureus. The structural features contributing to this activity were discussed, indicating that modifications like the fluoroethyl group can enhance efficacy .

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